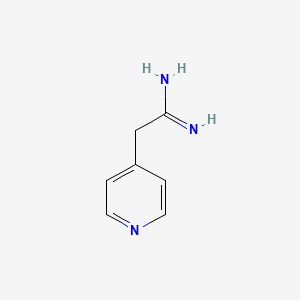

2-Pyridin-4-yl-acetamidine

Vue d'ensemble

Description

2-Pyridin-4-yl-acetamidine is an organic compound with the molecular formula C7H9N3. It is a colorless to pale yellow crystalline solid that is soluble in various organic solvents such as ethanol and chloroform

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-acetamidine typically involves the reaction of pyridine-4-carbaldehyde with an appropriate amidine precursor. One common method involves the use of 2-cyanothioacetamide as a starting material, which reacts with pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction proceeds through the formation of an intermediate chalcone, which is then converted to the desired acetamidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyridin-4-yl-acetamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the acetamidine group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

In organic chemistry, 2-Pyridin-4-yl-acetamidine serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various reactions, including nucleophilic substitutions and couplings, facilitating the creation of diverse chemical entities.

2. Biological Activity: Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

3. Medicinal Chemistry: Pharmaceutical Development

The compound's potential in medicinal chemistry is noteworthy. It has been explored for its role in developing pharmaceuticals targeting microbial infections and inflammatory diseases. Its mechanism of action often involves inhibiting specific enzymes or proteins associated with these conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated notable activity against Bacillus subtilis and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

A preclinical trial investigated the anti-inflammatory effects of this compound in rodent models of arthritis. Results showed a marked reduction in inflammatory markers and pain scores compared to control groups, suggesting its therapeutic potential in treating chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of 2-Pyridin-4-yl-acetamidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine derivatives: Compounds such as pyridine-4-carboxamide and pyridine-4-carboxylic acid share structural similarities with 2-Pyridin-4-yl-acetamidine.

Amidine derivatives: Compounds like benzamidine and formamidine are similar in terms of the amidine functional group.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an acetamidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-Pyridin-4-yl-acetamidine, also known as 2-(Pyridin-4-yl)acetamidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

- Chemical Formula : CHN

- Molecular Weight : 148.16 g/mol

- CAS Number : 1369497-43-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) pathways, which are crucial in mediating inflammatory responses .

- Cell Signaling Interference : It may disrupt cellular signaling pathways that lead to the activation of pro-inflammatory cytokines such as TNFα, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that derivatives of this compound possess anticancer properties, particularly through the modulation of apoptotic pathways and inhibition of tumor growth in preclinical models. For instance, one study demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

Case Studies

- Inflammatory Disease Model : In a rodent model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers and cytokine levels compared to control groups. The reduction was quantified using ELISA assays for TNFα and IL-6, indicating its potential utility in treating chronic inflammatory conditions .

- Antifungal Activity : A comparative study on the antifungal effects of various pyridine derivatives showed that this compound had superior activity against Candida albicans with an MIC value lower than that of traditional antifungal agents like fluconazole .

Research Findings

Recent research has expanded the understanding of the compound's pharmacological profile:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability.

- Toxicity Profile : Preliminary toxicity assessments have shown low cytotoxicity against human cell lines, supporting its safety for further development .

Propriétés

IUPAC Name |

2-pyridin-4-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWXARDLSTZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408115 | |

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-93-5 | |

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.